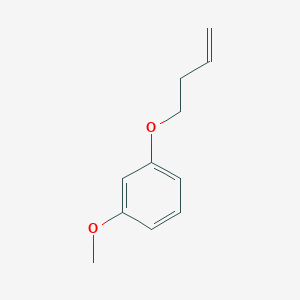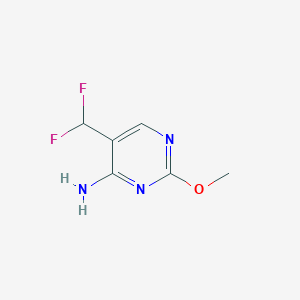
Benzenamine, 6-bromo-2,3-diiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 6-bromo-2,3-diiodo- is an aromatic amine compound characterized by the presence of bromine and iodine substituents on the benzene ring The molecular formula of this compound is C6H4BrI2NH2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced by bromine and iodine atoms at the 6, 2, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 6-bromo-2,3-diiodo- typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of aniline. The process involves the following steps:
Bromination: Aniline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Iodination: The brominated aniline is then subjected to iodination using iodine and an oxidizing agent like nitric acid to introduce iodine atoms at the 2 and 3 positions.
Industrial Production Methods: Industrial production of Benzenamine, 6-bromo-2,3-diiodo- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 6-bromo-2,3-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines or nitrosoanilines.
Reduction: Formation of dehalogenated anilines or fully reduced amines.
Scientific Research Applications
Benzenamine, 6-bromo-2,3-diiodo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 6-bromo-2,3-diiodo- involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the halogen atoms can engage in halogen bonding and influence the compound’s reactivity. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, leading to the formation of various reaction intermediates and products.
Comparison with Similar Compounds
Benzenamine, 6-bromo-2,3-diiodo- can be compared with other halogenated anilines such as:
- Benzenamine, 2-bromo-
- Benzenamine, 3-bromo-
- Benzenamine, 4-bromo-
- Benzenamine, 2,4-diiodo-
Uniqueness: The presence of both bromine and iodine atoms in Benzenamine, 6-bromo-2,3-diiodo- imparts unique chemical properties, such as increased molecular weight and altered electronic distribution, which can influence its reactivity and interactions compared to other halogenated anilines.
Properties
CAS No. |
1823918-03-1 |
|---|---|
Molecular Formula |
C6H4BrI2N |
Molecular Weight |
423.82 g/mol |
IUPAC Name |
6-bromo-2,3-diiodoaniline |
InChI |
InChI=1S/C6H4BrI2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |
InChI Key |
JLGGBEIXPOTSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


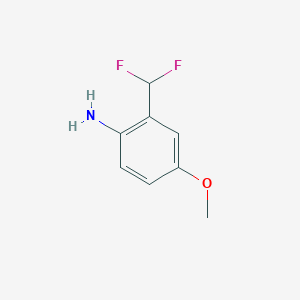
![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)


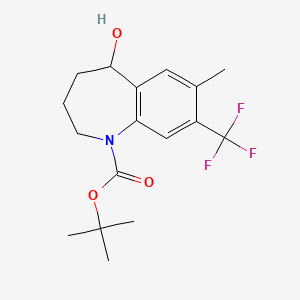

![N-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066049.png)
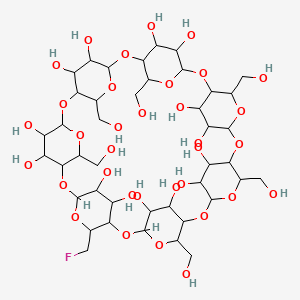


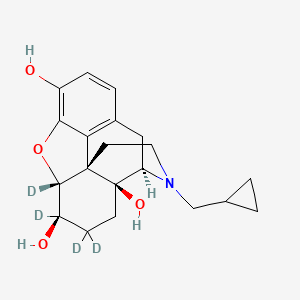
![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)
